

Physical and chemical properties of deuterated linalool.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Linalool

Introduction to Deuterated Linalool

Linalool is a naturally occurring terpene alcohol, found in over 200 species of plants, and exists as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol).[1][2] Deuterated linalool is an isotopologue of linalool where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a significant change in mass with minimal alteration to the molecule's overall structure and, in many cases, its biological activity.[1] This mass difference is fundamental to its utility in research, particularly in studies involving kinetic isotope effects and as a mass-distinguishable internal standard for quantitative analysis in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[1][3] A common commercially available form is (±)-Linalool-d3, where three deuterium atoms are incorporated.[1][4]

Physical Properties

The introduction of deuterium into the linalool molecule influences its physical properties due to the increased mass and slight changes in bond vibrational energies.[1] Deuterated compounds generally exhibit slightly higher boiling points, densities, and refractive indices compared to their non-deuterated (protio) counterparts.[1]

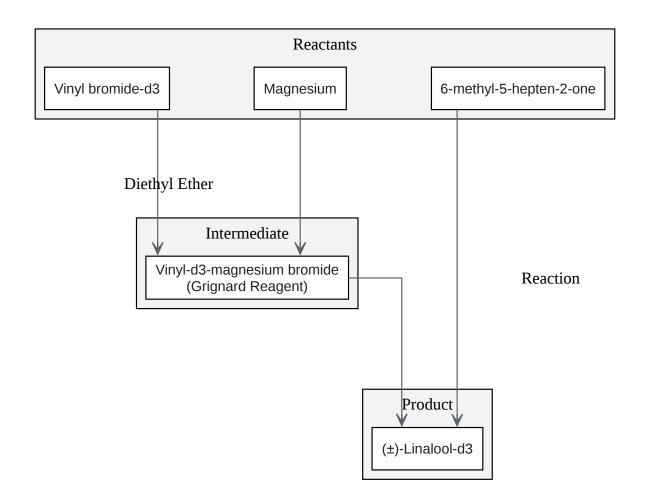
Property	Linalool (C10H18O)	Deuterated Linalool (e.g., Linalool-d3, C10H15D3O)
Molar Mass	154.25 g/mol [2]	~157.27 g/mol [5]
Appearance	Colorless oil/liquid[2][6]	Neat oil[4]
Boiling Point	198-199 °C[2]	Slightly higher than the protio form[1]
Density	0.858 to 0.868 g/cm ³ [2]	Slightly higher than the protio form[1]
Refractive Index	n20/D 1.462	Slightly higher than the protio form[1]
Solubility in Water	1.589 g/L[2]	Insoluble[7]
Solubility in Organic Solvents	Soluble in ethanol, ether, propylene glycol[6][8]	Soluble in Chloroform, Ethyl Acetate, Methanol[4]

Chemical Properties Kinetic Isotope Effect (KIE)

The most significant impact of deuteration on the chemical properties of linalool is the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. [1][9] Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1] This phenomenon is a powerful tool for elucidating reaction mechanisms, particularly in studying metabolic pathways.[1][10] For instance, if a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing that hydrogen with deuterium will slow down the reaction, helping to identify the site of metabolism.[10]

Stability

Deuterated linalool may exhibit enhanced stability compared to its non-deuterated counterpart. [9] The stronger C-D bonds can make the molecule more resistant to degradation, particularly in processes where C-H bond cleavage is involved.[9][11] Linalool is known to be susceptible



to thermal degradation and can isomerize in acidic environments.[12] For optimal stability, deuterated linalool should be stored in a tightly sealed container, protected from light and moisture, at low temperatures (4°C or below).[9][12]

Experimental Protocols Synthesis of (±)-Linalool-d3

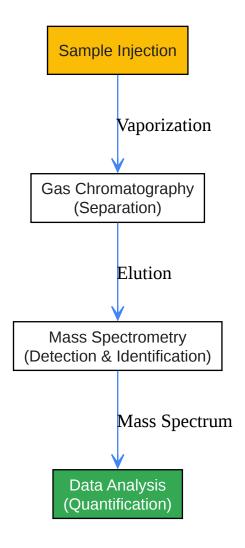
A common method for the synthesis of deuterated linalool involves the use of deuterated precursors, such as a deuterated Grignard reagent.[1]

Reaction Scheme:

Click to download full resolution via product page

Caption: Synthesis of (±)-Linalool-d3.

Protocol:


- Preparation of Vinyl-d3-magnesium bromide: React vinyl bromide-d3 with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon) to form the Grignard reagent.[1]
- Reaction: Slowly add a solution of 6-methyl-5-hepten-2-one in anhydrous diethyl ether to the prepared Grignard reagent at a controlled temperature (e.g., 0°C).[1]
- Workup: After the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride.[1]
- Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure (±)-linalool-d3.
 [1]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of deuterated linalool, allowing for its separation from the non-deuterated form and its quantification.[1]

Click to download full resolution via product page

Caption: GC-MS analysis workflow.

Typical GC-MS Parameters:

- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 μ m), is suitable.[1]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase to 240°C at a rate of 5°C/min.

Final hold: Hold at 240°C for 5 minutes.[1]

Injector Temperature: 250°C.[1]

MS Transfer Line Temperature: 280°C.[1]

• Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Scan Range: m/z 40-300.[1]

The mass spectrum of **linalool-d3** will show a molecular ion peak (M+) at m/z 157, which is three mass units higher than that of non-deuterated linalool (m/z 154).[1] The fragmentation pattern will also be shifted for fragments containing the deuterium labels.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

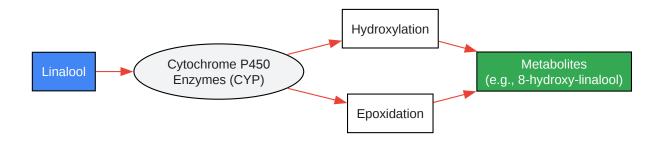
NMR spectroscopy is used to confirm the position and extent of deuterium incorporation.[1]

Typical ¹H NMR Parameters:

Solvent: Chloroform-d (CDCl₃).[1]

Spectrometer: 400 MHz or higher.[1]

Pulse Sequence: A standard single-pulse experiment.[1]


Number of Scans: 16 or higher for a good signal-to-noise ratio.[1]

In the ¹H NMR spectrum of **linalool-d3**, the signals corresponding to the protons on the vinyl group will be absent or significantly reduced in intensity, confirming successful deuteration at these positions.[1] ²H NMR can also be performed to directly observe the deuterium signals.[1]

Linalool Metabolism and the Role of Deuteration

Linalool is metabolized in vivo primarily by cytochrome P450 (CYP) enzymes in the liver.[1][6] The main metabolic pathways involve hydroxylation and epoxidation.[1] The use of deuterated linalool can help determine the relative contributions of these pathways by observing the kinetic isotope effects at different positions.[1]

Click to download full resolution via product page

Caption: Linalool metabolism pathway.

Conclusion

Deuterated linalool is an invaluable tool for researchers in chemistry, biology, and pharmacology. Its unique physical and chemical properties, stemming from the mass difference between hydrogen and deuterium, enable detailed investigations into reaction mechanisms, metabolic pathways, and quantitative analysis.[1] This guide provides a foundational understanding of these properties and the experimental methodologies required to effectively utilize deuterated linalool in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Linalool Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Linalool-d3 | TargetMol [targetmol.com]
- 6. Linalool | C10H18O | CID 6549 PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Linalool: Properties, Synthesis and Uses Chemicalbook [chemicalbook.com]
- 8. Linalool CAS#: 78-70-6 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of deuterated linalool.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619983#physical-and-chemical-properties-of-deuterated-linalool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com